molecular formula C10H16ClNO3 B14546579 2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride CAS No. 61711-96-4

2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride

Cat. No.: B14546579
CAS No.: 61711-96-4
M. Wt: 233.69 g/mol
InChI Key: OYMFXDLNUXDLLA-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride is a chemical compound with the molecular formula C10H15NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used as a reference standard in analytical chemistry and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride typically involves the reaction of 3,4-dimethoxyphenol with ethylene oxide to form 2-(3,4-dimethoxyphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(3,4-dimethoxyphenoxy)ethanamine. Finally, the ethanamine is treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit the deamination of tyramine and tryptamine by monoamine oxidase, an enzyme found in the brain. This inhibition can affect neurotransmitter levels and has implications for mood regulation and other neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenoxy)ethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit monoamine oxidase and its use as a reference standard in analytical chemistry highlight its versatility and importance in scientific research .

Properties

CAS No.

61711-96-4

Molecular Formula

C10H16ClNO3

Molecular Weight

233.69 g/mol

IUPAC Name

2-(3,4-dimethoxyphenoxy)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO3.ClH/c1-12-9-4-3-8(14-6-5-11)7-10(9)13-2;/h3-4,7H,5-6,11H2,1-2H3;1H

InChI Key

OYMFXDLNUXDLLA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)OCCN)OC.Cl

Origin of Product

United States

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